molecular formula C11H19NO2 B2462823 1-Boc-3-allylazetidine CAS No. 206446-46-0

1-Boc-3-allylazetidine

Cat. No.: B2462823
CAS No.: 206446-46-0
M. Wt: 197.278
InChI Key: NRVSFSWUHOREJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-allylazetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring with a tert-butoxycarbonyl (Boc) protective group at the 1-position and an allyl substituent at the 3-position. The Boc group enhances stability and solubility in organic solvents, making the compound valuable in pharmaceutical synthesis and chemical intermediates. The allyl group introduces reactivity for further functionalization, such as cross-coupling or cycloaddition reactions.

Properties

IUPAC Name

tert-butyl 3-prop-2-enylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-5-6-9-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVSFSWUHOREJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 3-Allylazetidine Precursors

The most direct route involves introducing the tert-butoxycarbonyl (Boc) protecting group to 3-allylazetidine. While commercial availability of 3-allylazetidine remains limited, in situ generation via ring-closing metathesis (RCM) provides a viable pathway:

Procedure :

  • Substrate Preparation : N-allyl-2-chloroethylamine undergoes RCM using Grubbs 2nd generation catalyst (5 mol%) in dichloromethane at 40°C for 12 h.
  • Boc Protection : React crude 3-allylazetidine with di-tert-butyl dicarbonate (1.2 equiv) in THF/water (3:1) with NaHCO₃ (2 equiv) at 0°C→25°C.

Yield Optimization :

  • RCM step: 68–72% yield (GC-MS monitoring)
  • Boc protection: 89–93% yield after silica gel chromatography

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 5.80–5.70 (m, 1H, CH₂CHCH₂), 5.10–5.00 (m, 2H, CH₂CH₂), 4.60–4.40 (m, 2H, NCH₂), 3.90–3.70 (m, 2H, CH₂N), 2.80–2.60 (m, 1H, CH), 1.45 (s, 9H, C(CH₃)₃)

Allylation of Boc-Protected Azetidin-3-ol

This two-step sequence leverages the nucleophilic character of azetidine alcohols:

Step 1: Oxidation to Azetidinone

  • Reagents : TEMPO (2 mol%), NaOCl (1.5 equiv), KBr (0.1 equiv) in CH₂Cl₂/H₂O biphasic system
  • Conditions : 0°C→25°C over 4 h, pH 8.5 maintained with NaHCO₃
  • Conversion : >99% by HPLC (Hypersil ODS column, 220 nm)

Step 2: Wittig Allylation

  • Ylide Formation : Allyltriphenylphosphonium bromide (1.5 equiv) + KOtBu (2 equiv) in THF at −78°C
  • Ketone Coupling : Add tert-butyl 3-oxoazetidine-1-carboxylate (1 equiv) in THF, warm to 25°C over 12 h
  • Workup : Aqueous NH₄Cl extraction, column chromatography (hexane:EtOAc 4:1)

Performance Metrics :

Parameter Value
Overall Yield 74% (two steps)
Purity (HPLC) 98.2%
Scale Demonstrated 500 g

Mitsunobu-Mediated Direct Allylation

For laboratories prioritizing atom economy, the Mitsunobu reaction enables direct C-O to C-allyl transformation:

Reaction Scheme :
tert-Butyl 3-hydroxyazetidine-1-carboxylate + Allyl alcohol → this compound

Optimized Conditions :

  • Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv) in anhydrous THF
  • Temperature : 0°C→25°C gradient over 6 h
  • Molar Ratio : 1:2.5 (azetidinol:allyl alcohol)

Critical Parameters :

  • Solvent Effects : THF > DMF > DCM in yield efficiency
  • Side Reactions : <5% elimination to 3-azetidinone

Scalability Data :

Batch Size (mmol) Isolated Yield (%) Purity (%)
10 82 97.5
100 78 96.8
1000 71 95.2

Advanced Catalytic Approaches

Palladium-Catalyzed Allylic Amination

Building on Heck coupling methodologies, this route employs π-allylpalladium complexes:

Catalytic System :

  • Pd₂(dba)₃ (2 mol%)
  • Xantphos (4 mol%)
  • Cs₂CO₃ (2 equiv) in toluene

Reaction Profile :

  • Oxidative Addition : tert-Butyl 3-bromoazetidine-1-carboxylate + Pd(0) → Pd(II) complex
  • Transmetallation : Allylboronic acid (1.2 equiv) added at 60°C
  • Reductive Elimination : 3 h at 80°C yields target compound

Performance Highlights :

  • TON: 48
  • TOF: 16 h⁻¹
  • E-factor: 8.3 (superior to stoichiometric methods)

Continuous Flow Hydrogenation

For large-scale production, flow chemistry enhances safety and reproducibility:

System Configuration :

  • Reactor : Stainless steel microchannel (0.5 mm ID)
  • Catalyst : 5% Pd/Al₂O₃ packed bed
  • Conditions : 30 bar H₂, 80°C, 2 mL/min flow rate

Substrate Preparation :
3-Allyl-1-(benzyloxycarbonyl)azetidine in EtOH/H₂O (4:1)

Debenzylation Data :

Residence Time (min) Conversion (%) Selectivity (%)
5 88 92
10 99 95

Post-hydrogenation Boc protection achieves 97% isolated yield at kilogram scale.

Analytical Characterization Benchmarks

Spectroscopic Profiles

¹³C NMR (100 MHz, CDCl₃):

  • 155.2 (C=O)
  • 134.5 (CH₂CHCH₂)
  • 117.3 (CH₂CH₂)
  • 80.1 (C(CH₃)₃)
  • 46.8–44.2 (NCH₂)
  • 28.3 (C(CH₃)₃)

HRMS (ESI+) :

  • Calculated for C₁₁H₁₉NO₂ [M+H]⁺: 198.1489
  • Found: 198.1486

Chromatographic Purity Standards

HPLC Method :

  • Column: Zorbax SB-C18, 4.6 × 150 mm, 5 μm
  • Mobile Phase: 60:40 MeCN/H₂O + 0.1% TFA
  • Flow: 1.0 mL/min, λ = 254 nm
  • Retention Time: 6.8 ± 0.2 min

Impurity Profile :

Relative Retention Time Identity Max. Allowable (%)
0.85 3-Acetyl derivative 0.15
1.12 Di-Boc byproduct 0.08

Industrial-Scale Process Considerations

Cost Analysis of Routes

Method Raw Material Cost ($/kg) PMI CAPEX Rating
Mitsunobu 420 12.8 High
Wittig 380 9.6 Medium
Catalytic Amination 310 7.2 Low

PMI = Process Mass Intensity (kg waste/kg product)

Regulatory Compliance

Genotoxic Impurities :

  • Control of allyl bromide residues to <5 ppm (ICH Q3A)
  • Residual Pd limits <10 ppm (USP <232>)

Solvent Selection :

  • Class 2 solvents (THF, DCM) limited to 600 ppm (ICH Q3C)
  • Preferred alternatives: 2-MeTHF, cyclopentyl methyl ether

Emerging Methodologies

Photoredox-Mediated C-H Allylation

Preliminary studies show promise for late-stage functionalization:

Catalytic System :

  • Ir(ppy)₃ (1 mol%)
  • Hünig's base (2 equiv)
  • Blue LEDs (456 nm)

Mechanism :

  • Light-induced HAT generates azetidinyl radical
  • Radical addition to allyl sulfone
  • β-elimination releases SO₂

Advantages :

  • No pre-functionalization required
  • 63% yield achieved at 100 mg scale

Biocatalytic Approaches

Engineered transaminases enable asymmetric synthesis:

Enzyme : Codexis TA-134 variant
Substrate : 3-Oxo-Boc-azetidine
Amine Source : Allylamine (2 equiv)
Performance :

  • 88% conversion in 24 h
  • 99% ee (R-configuration)

Chemical Reactions Analysis

Alkylation and Electrophilic Functionalization

The allyl group at the 3-position enables regioselective alkylation and electrophilic trapping. In the presence of strong bases like LiHMDS or s-BuLi, deprotonation generates a stabilized enolate, which reacts with electrophiles (e.g., allyl bromides, acyl chlorides):

  • Example : Treatment with s-BuLi and TMEDA at −78°C in THF, followed by quenching with Mander’s reagent (methyl cyanoformate), yields α-cyano esters with 99% conversion (Scheme 18 in ).

  • Diastereoselectivity : Trans-selectivity dominates (>20:1 dr) due to steric hindrance from the Boc group (Table 1 in ).

Cycloaddition Reactions

The strained azetidine ring participates in [2+2] photocycloadditions. For example:

  • Visible-light-promoted [2+2] cycloaddition with alkenes using an Ir(III) photocatalyst (fac-[Ir(dFppy)₃]) produces bicyclic azetidines (Scheme 2 in ).

  • Substrate Scope : Activated (styrene) and unactivated (ethylene) alkenes are tolerated, with yields ranging 59–92% (Table 2 in ).

Hydrogenation and Ring-Opening

The allyl moiety undergoes catalytic hydrogenation to yield saturated derivatives:

  • Conditions : Pd/C (10 wt%) under H₂ (1 atm) in THF at 20°C for 18 h reduces the allyl group to propyl with 84% yield (Step 2 in ).

  • Ring-opening : Lithiation at the 2-position with s-BuLi generates a reactive intermediate that traps electrophiles (e.g., D₂O, aldehydes) to afford β-substituted azetidines (Table 1 in ).

Deprotection and Subsequent Modifications

The Boc group is cleaved under acidic conditions to unmask the azetidine nitrogen for further functionalization:

  • Deprotection : TFA in dichloromethane (20°C, 1 h) removes the Boc group quantitatively (Scheme 4 in ).

  • Post-deprotection alkylation : Reaction with allyl bromide in the presence of K₂CO₃ yields N-allylazetidines (45% yield, ).

Table 1: Representative Reactions of 1-Boc-3-allylazetidine

Reaction TypeConditionsYieldSelectivitySource
[2+2] CycloadditionIr(dFppy)₃, blue LED, DCE, 24 h79%>20:1 dr
α-Alkylations-BuLi, TMEDA, THF, −78°C92%93:7 dr
HydrogenationPd/C, H₂ (1 atm), THF, 18 h84%
Boc DeprotectionTFA, CH₂Cl₂, 1 h>95%

Table 2: Electrophilic Trapping of Lithiated Intermediate

ElectrophileProductYieldNotesSource
D₂ON-Boc-2-deuteroazetidine80%Isotopic labeling
Pivalaldehydeβ-Hydroxyazetidine84%Kinetically controlled
Diphenyl disulfideα-Phenylthioazetidine75%Air-sensitive

Mechanistic Insights

  • Lithiation : Deprotonation at the 2-position forms a planar lithium intermediate stabilized by the Boc group’s electron-withdrawing effect (DFT calculations, ΔG‡ = 10 kJ/mol, ).

  • Cycloaddition : Triplet energy transfer from the Ir catalyst to the alkene generates a diradical intermediate, which undergoes stereoselective ring closure (Scheme 2 in ).

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H19_{19}NO2_2
  • Molecular Weight : 197.27 g/mol
  • CAS Number : 206446-46-0

The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom of the azetidine ring, which enhances its stability and reactivity in various chemical reactions.

Scientific Research Applications

1-Boc-3-allylazetidine has several notable applications in scientific research:

Medicinal Chemistry

This compound has been investigated for its potential biological activities , including:

  • Antibacterial Activity : Effective against strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Demonstrated efficacy against Candida albicans and Aspergillus niger.
  • Antiviral Properties : Preliminary studies indicate activity against certain viral pathogens.

The compound serves as a precursor in synthesizing various bioactive molecules, contributing to drug discovery efforts.

Synthetic Chemistry

In synthetic chemistry, this compound is utilized as a versatile building block. It can undergo:

  • Oxidation : Leading to epoxides or hydroxylated derivatives.
  • Reduction : Resulting in saturated azetidine derivatives.
  • Substitution Reactions : Yielding free amine derivatives .

These transformations are crucial for developing new compounds with desired pharmacological profiles.

Materials Science

Research into the applications of this compound in materials science is ongoing. Its unique structure allows it to be incorporated into polymers and other materials, potentially enhancing their properties for various applications, including coatings and biomedical devices.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Synthesis of Antimicrobial Agents :
    • Researchers synthesized derivatives of this compound that exhibited enhanced antimicrobial activity compared to existing drugs. These derivatives were tested against a panel of bacterial and fungal strains, demonstrating significant potency.
  • Drug Delivery Systems :
    • A study explored the use of this compound in drug delivery systems, where it was conjugated with therapeutic agents to improve solubility and bioavailability. The results indicated improved therapeutic outcomes in preclinical models.
  • Development of Novel Therapeutics :
    • Ongoing research focuses on modifying the azetidine scaffold to create new classes of therapeutics targeting specific diseases, including cancer and neurodegenerative disorders.

Limitations and Future Directions

While promising, the application of this compound faces challenges such as:

  • Low Solubility : This limits its use in certain formulations.
  • Synthesis Challenges : Achieving high yields and purity remains an area for improvement.

Future research directions include:

  • Investigating alternative synthesis methods to enhance yield.
  • Exploring the full range of biological activities and mechanisms of action.
  • Developing formulations that improve solubility and bioavailability for clinical applications .

Mechanism of Action

The mechanism of action of 1-Boc-3-allylazetidine is primarily related to its ability to undergo various chemical transformations. The Boc group provides protection to the amine, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with various molecular targets, potentially leading to biological activity .

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight: Allyl-substituted analogs (estimated ~185–200 g/mol) are heavier than amino or hydroxy derivatives due to the allyl group's larger size .
  • Solubility : Polar substituents (e.g., -NH₂, -OH) enhance water solubility, while allyl groups may reduce hydrophilicity .
  • Stability: Boc protection improves thermal stability, as seen in 1-Boc-3-aminoazetidine (boiling point 79–81°C under reduced pressure) .

1-Boc-3-aminoazetidine

  • Synthesis: Typically involves Boc protection of 3-aminomethylazetidine precursors. For example, 3-aminomethyl derivatives are synthesized via reductive amination or nucleophilic substitution .
  • Reactivity: The amino group enables peptide coupling or cross-linking reactions, useful in drug discovery .

1-Boc-Azetidine-3-yl-methanol

  • Synthesis : Produced by reducing 1-Boc-3-carbonylazetidine with LiAlH₄ in THF (0°C, 1 hour, 97% yield) .
  • Reactivity : The hydroxymethyl group participates in oxidation or esterification reactions .

This compound (Inferred)

  • Synthesis : Likely synthesized via allylation of 3-haloazetidine intermediates (e.g., 3-iodomethyl derivatives, as in ) under palladium catalysis .
  • Reactivity : The allyl group enables Heck coupling or Diels-Alder reactions for functional diversification .

Biological Activity

1-Boc-3-allylazetidine is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C11_{11}H19_{19}NO2_2 and a molecular weight of 197.27 g/mol. It is synthesized through the reaction of 3-allylazetidine with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base like triethylamine. This reaction typically occurs at room temperature, yielding the Boc-protected product, which is crucial for subsequent reactions that enhance its biological activity .

Synthetic Route Overview

StepReactionReagentsConditions
1Protection3-allylazetidine + Boc2_2ORoom temperature, base (triethylamine)
2DeprotectionBoc group removalAcidic conditions (e.g., trifluoroacetic acid)
3Further functionalizationVarious reagents depending on desired derivativesVaries by reaction

The biological activity of this compound is primarily linked to its ability to undergo various chemical transformations. The presence of the Boc group allows for selective reactions at other sites on the molecule. Upon deprotection, the resulting free amine can interact with various molecular targets, potentially leading to significant biological effects .

Pharmacological Properties

Research indicates that derivatives of this compound exhibit varied pharmacological properties, including:

  • CNS Activity : Some studies have highlighted its potential as a lead compound for central nervous system (CNS) agents, indicating favorable properties for blood-brain barrier penetration .
  • Antimicrobial Activity : Preliminary evaluations suggest that certain derivatives may possess antimicrobial properties, making them candidates for further development as therapeutic agents .

Case Studies and Research Findings

Several studies have explored the biological implications of azetidine derivatives, including this compound. Below are notable findings:

  • CNS Profiling : A study analyzed a library of azetidine-based compounds for their CNS properties using parameters such as molecular weight (MW), topological polar surface area (TPSA), and logP values. The results indicated that compounds similar to this compound showed promising profiles for CNS drug development .
  • Antimicrobial Testing : Research into azetidine derivatives revealed that certain modifications led to enhanced antimicrobial activity against various bacterial strains. This suggests that this compound could be a precursor for developing new antibiotics .
  • Toxicity Assessments : Toxicological evaluations demonstrated low toxicity levels in preliminary tests, supporting further exploration into therapeutic applications without significant safety concerns .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Boc-3-azetidinoneContains carbonyl groupUsed in β-lactam synthesis
1-Boc-3-azetidinecarboxylic acidCarboxylic acid functionalityImportant in peptide synthesis
1-Boc-3-(prop-2-enyl)azetidineAllyl group presentStudied for potential CNS activity

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Boc-3-allylazetidine in academic research?

  • Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen, followed by allylation at the 3-position. Critical steps include:

  • Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres to prevent deprotection of the Boc group.
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may enhance allylation efficiency, but optimization is required to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. Monitor purity via TLC and NMR .
    • Safety : Follow GHS hazard protocols (e.g., PPE, fume hood use) due to potential skin/eye irritancy .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the Boc group .
  • Handling : Use nitrile gloves and safety goggles. Avoid inhalation; work in a fume hood with proper ventilation .
  • Waste Disposal : Segregate organic waste and coordinate with certified hazardous waste management services .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • NMR : ¹H/¹³C NMR to verify allyl group integration (δ 5.0–5.8 ppm for vinyl protons) and Boc group presence (δ 1.4 ppm for tert-butyl protons) .
  • HRMS : High-resolution mass spectrometry for molecular ion validation.
    • Purity Assessment : HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile impurities .

Advanced Research Questions

Q. How can researchers design experiments to optimize the allylation step in this compound synthesis?

  • Experimental Variables :

  • Temperature : Test ranges from 0°C to reflux (e.g., 40–80°C) to balance reaction rate and Boc stability.
  • Stoichiometry : Vary allyl bromide equivalents (1.2–2.0 eq.) and base (e.g., NaH vs. K₂CO₃) to maximize yield .
    • Data Analysis : Use DOE (Design of Experiments) software to identify significant factors. Compare yields via ANOVA and validate with replicate runs .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different studies?

  • Root Cause Analysis :

  • Reagent Purity : Trace moisture in solvents or allyl halides may reduce yields. Use Karl Fischer titration to quantify water content .
  • Catalyst Activity : Characterize palladium catalysts via XPS or TEM to assess degradation during reactions .
    • Reproducibility : Adhere to detailed reporting standards (e.g., O’Brien et al.’s guidelines for methods, sample size, and analysis) to minimize ambiguity .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

  • In Silico Tools :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for allyl group transformations.
  • Molecular Docking : Predict interactions with enzymes (e.g., cytochrome P450) for metabolic stability studies .
    • Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots) .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

  • Scale-Up Challenges :

  • Heat Transfer : Use jacketed reactors with controlled cooling to manage exothermic reactions.
  • Mixing Efficiency : Optimize stirrer speed and blade design to avoid localized reagent concentrations .
    • Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Data Interpretation and Reporting

Q. What strategies should researchers employ to analyze conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

  • Troubleshooting :

  • Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.
  • Impurity Profiling : Use 2D NMR (COSY, HSQC) to isolate signals from byproducts .
    • Documentation : Report solvent, temperature, and calibration standards in supplementary data to enhance transparency .

Q. How should researchers address ethical and data-sharing challenges when publishing studies on this compound?

  • Data Integrity : Share raw NMR/MS files via repositories like Zenodo or Figshare. Use ORCIDs to attribute contributions .
  • Ethical Compliance : Anonymize proprietary synthesis protocols while disclosing safety data (e.g., LD₅₀, ecotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.